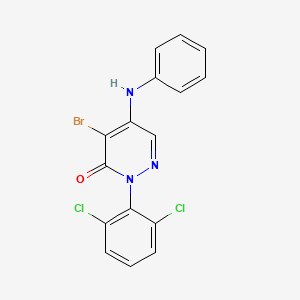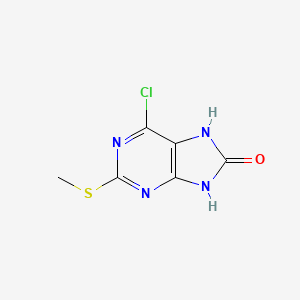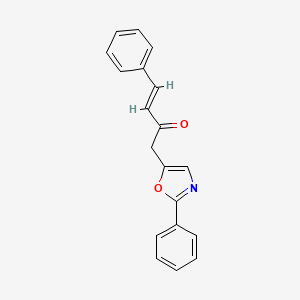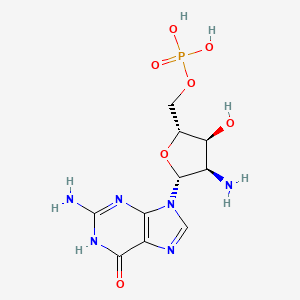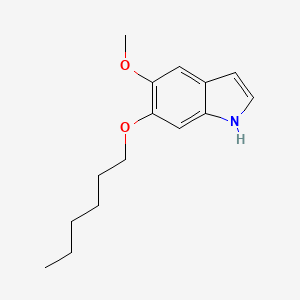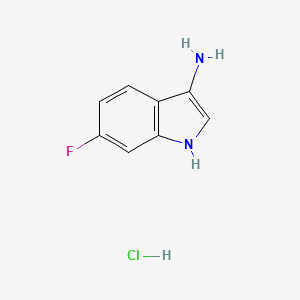![molecular formula C18H19N5O3 B12924345 9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide CAS No. 89459-49-4](/img/structure/B12924345.png)
9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide is a compound belonging to the class of acridine derivatives. Acridines are known for their broad range of pharmaceutical properties, including anticancer, antimicrobial, and antiviral activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide typically involves multiple steps. One common method includes the nitration of acridine derivatives followed by amination and carboxamidation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nitro group to other functional groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups to the acridine core .
Wissenschaftliche Forschungsanwendungen
9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its interactions with DNA and proteins, making it useful in molecular biology research.
Industry: Utilized in the development of dyes and pigments due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound also targets topoisomerase enzymes, which are crucial for DNA topology management, leading to the stabilization of the cleavable complex and ultimately causing cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA)
- 9-amino-DACA
- 5-F-9-amino-DACA
Uniqueness
9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide is unique due to the presence of both nitro and amino groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Eigenschaften
CAS-Nummer |
89459-49-4 |
|---|---|
Molekularformel |
C18H19N5O3 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
9-amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide |
InChI |
InChI=1S/C18H19N5O3/c1-22(2)10-9-20-18(24)13-7-3-5-11-15(19)12-6-4-8-14(23(25)26)17(12)21-16(11)13/h3-8H,9-10H2,1-2H3,(H2,19,21)(H,20,24) |
InChI-Schlüssel |
XDQDEIIZJFPQEM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C(=CC=C3)[N+](=O)[O-])N=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


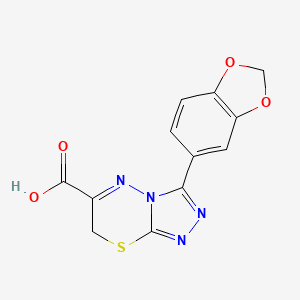
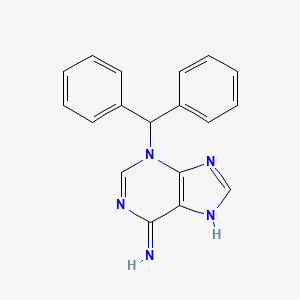
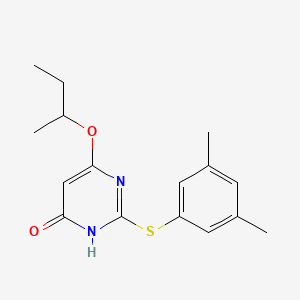
![Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12924284.png)
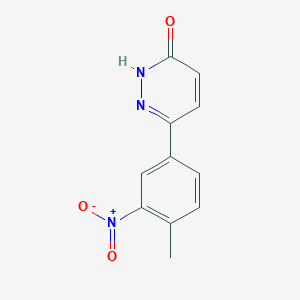
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924287.png)
